Indium nitride is a semiconductor belonging to the group III-nitride materials. It holds significant interest due to its unique properties and potential applications in various fields like optoelectronics, high-speed electronics, and sensing technology. InN exhibits high electron mobility, small effective mass, and a narrow band gap, making it suitable for high-frequency transistors, terahertz emitters, and infrared optoelectronic devices. [, , , , ]
Synthesis Analysis
Synthesizing high-quality InN thin films is challenging due to its low dissociation temperature and high equilibrium vapor pressure of nitrogen. [, , , ] Several methods are employed for InN synthesis, including:
Metalorganic Vapor Phase Epitaxy (MOVPE): Though MOVPE suffers from low growth rates for InN, recent advances explore alternative precursors and techniques like double-step growth processes to improve growth rate and crystalline quality. [, ]
Reactive Magnetron Sputtering: This method offers a cost-effective alternative for depositing InN thin films, with the ability to control film properties by adjusting sputtering power, gas flow ratios, and substrate temperatures. [, , ]
Atmospheric Pressure Plasma Nitridation: This technique involves nitriding molten indium with nitrogen plasma, resulting in various InN nanostructures like nanowires, microrods, and nanoparticles. [, ]
Electrochemical Solution Growth (ESG): ESG utilizes molten halide salts as a solvent to precipitate InN. This method, currently under development, aims to overcome the limitations of conventional growth techniques. []
Pulsed Laser Ablation: This technique utilizes a laser source to ablate an indium target in a nitrogen plasma, allowing the deposition of InN thin films with controlled properties by adjusting substrate temperature, nitrogen pressure, and plasma power. []
Sonochemical Synthesis: This method utilizes ultrasound power to synthesize InN nanoparticles from indium chloride (InCl3) and lithium azide (LiN3), offering a rapid and cost-effective alternative for nanoparticle production. []
Physical and Chemical Properties Analysis
Narrow band gap: The bandgap of InN is around 0.7 eV, making it suitable for infrared applications. [, , ]
High electron mobility: InN exhibits exceptional electron mobility, reaching up to 4.3 × 10^7 cm^2/V s, making it a potential candidate for high-speed electronic devices. [, ]
Small effective mass: InN’s small effective mass contributes to its high electron mobility and makes it suitable for high-frequency applications. [, ]
Thermal stability: The low dissociation temperature of InN (around 600°C) presents a challenge during synthesis and necessitates careful control of growth parameters. [, , ]
Applications
Optoelectronics: Its narrow bandgap makes InN suitable for infrared LEDs, photodetectors, and solar cells. [, , ] Studies have demonstrated the fabrication of InN nanowire-based light emitters, targeting the "green gap" problem in LED technology. []
High-speed electronics: The high electron mobility of InN makes it a promising candidate for high-frequency transistors and terahertz emitters. [, ]
Sensors: InN thin films have been explored for humidity sensing applications, demonstrating sensitivity to relative humidity. []
Photocatalysis: InN nanoparticles have shown potential in enhancing the photocatalytic activity of titanium dioxide, demonstrating promising results in the degradation of organic pollutants like methylene blue. []
Future Directions
Improved synthesis techniques: Developing methods to synthesize high-quality InN films with fewer defects and controllable properties remains a key area of research. []
Exploration of novel applications: Further research is needed to fully exploit InN's potential in emerging fields like quantum cryptography and plasmonics. [, ]
Fundamental understanding of properties: Detailed investigation into InN's electronic structure and transport properties is crucial to optimize its performance in various applications. [, ]
Development of InN-based nanostructures: Further research on InN nanowires and quantum dots could lead to advances in optoelectronic and sensing applications. [, , ]
Related Compounds
Gallium Nitride (GaN)
Compound Description: Gallium Nitride (GaN) is a III-V semiconductor with a wide bandgap of 3.4 eV. [] It is a key material in optoelectronic devices, including LEDs. []
Aluminum Nitride (AlN)
Compound Description: Aluminum Nitride (AlN) is a wide-bandgap semiconductor (6.2 eV) belonging to the III-nitride group. [] It finds applications in optoelectronics and photonics, particularly in the UV region. []
Relevance: AlN shares structural similarities with InN, both crystallizing in the wurtzite structure. [] They are used in conjunction with GaN and their alloys to engineer heterostructures and devices. [] The research emphasizes the importance of III-nitrides, including InN and AlN, in developing devices covering a broad spectral range from the visible to the UV region. []
Indium Gallium Nitride (InGaN)
Compound Description: Indium Gallium Nitride (InGaN) represents a ternary alloy semiconductor system combining InN and GaN. [, ] By adjusting the In/Ga ratio, its bandgap can be tuned across the visible spectrum. []
Relevance: InGaN is directly related to InN as it incorporates indium and nitrogen into its structure. [, ] While InGaN is widely used in LEDs, achieving efficient green light emission poses challenges due to material quality issues. [] This research proposes InN nanowires as an alternative approach to address this "green gap" problem. []
Aluminum Indium Nitride (AlInN)
Compound Description: Aluminum Indium Nitride (AlInN) is a ternary alloy composed of AlN and InN. [] By controlling the Al/In ratio, it offers tunable optoelectronic properties for various applications. []
Relevance: AlInN is directly related to InN, sharing nitrogen as a common element and often incorporating indium in high percentages. [] Research on AlInN often aims to improve its structural quality for enhanced optical properties, similar to the challenges faced with InN. [] This study focuses on a metal-rich, low-temperature growth approach to achieve high-quality AlInN with high indium content. []
Indium Oxide (In2O3)
Compound Description: Indium Oxide (In2O3) is a transparent conducting oxide known for its electrical conductivity and optical transparency. [] It often serves as a substrate or intermediate layer in semiconductor device fabrication. []
Relevance: In2O3 is relevant to InN research due to its use as an intermediate layer on sapphire substrates for growing cubic InN. [] The close lattice match between cubic In2O3 and InN promotes the stabilization of the cubic InN polytype. []
Indium Arsenide Nitride (InAsN)
Compound Description: Indium Arsenide Nitride (InAsN) represents a III-V semiconductor alloy combining InN with Indium Arsenide (InAs). [] It is investigated for its potential in optoelectronic applications, particularly in the infrared region. []
Relevance: InAsN is directly related to InN, incorporating both indium and nitrogen. [] Research on InAsN, similar to InN, focuses on understanding and controlling its optoelectronic properties, often at the nanoscale level. [] This research investigates the electronic structure and charge distribution in small InAsN clusters, highlighting the role of nitrogen and dopant atoms in manipulating their properties. []
Properties
CAS Number
25617-98-5
Product Name
Indium nitride
IUPAC Name
azanylidyneindigane
Molecular Formula
InN
Molecular Weight
128.82 g/mol
InChI
InChI=1S/In.N
InChI Key
NWAIGJYBQQYSPW-UHFFFAOYSA-N
SMILES
N#[In]
Synonyms
indium nitride InN cpd
Canonical SMILES
N#[In]
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